4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid

Phosphodiesterase inhibition Target selectivity Enzymatic assay

Researchers screening PDE5 modulators often face confounding COX pathway interference. 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid (CAS 62218-55-7) solves this with selective PDE5 inhibition (IC50 3.20 µM) and negligible COX-1/COX-2 activity (IC50 >100 µM). • PDE5 IC50 3.20 µM, COX-1/COX-2 IC50 >100 µM for clean mechanistic studies. • Natural product standard from Salvia dugesii, ≥98% purity. • In stock for immediate global shipping; bulk custom synthesis available.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B563235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H16O3/c1-6-4-7(11)5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)
InChIKeyVLNNCUQICIFEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid Profile


4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid (CAS 62218-55-7) is a monoterpenoid compound with molecular formula C10H16O3 and molecular weight 184.23 g/mol . Structurally, it comprises a cyclohexene ring with a 4-hydroxy group, a 1-carboxylic acid moiety, and methyl substitutions at positions 2, 6, and 6 . The compound is isolable from the herbs of Salvia dugesii and is cataloged as a research-grade natural product with typical purity specifications ≥98% [1]. Its physicochemical properties include a calculated density of 1.1±0.1 g/cm³ and a predicted boiling point of 318.7±42.0 °C at 760 mmHg .

PDE5 pathway inhibition study fit
Gram-positive cell wall research context
Natural product authentication standard

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid: Why Substitution Fails


4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid cannot be generically substituted with other monoterpenoids or cyclohexene carboxylic acids due to its distinct enzyme inhibition profile, functional group architecture, and natural sourcing pedigree. The compound exhibits measurable phosphodiesterase 5 (PDE5) inhibitory activity (IC50 = 3.20 µM) while showing negligible cross-reactivity with COX-1 and COX-2 (IC50 >100 µM) [1]. This selectivity pattern distinguishes it from structurally related cyclohexene carboxylic acids that lack the 4-hydroxy-2,6,6-trimethyl substitution pattern essential for this specific target engagement. Furthermore, the compound serves as a key chemical intermediate in natural product synthesis pathways, including its relationship to safranal biosynthesis, a role that cannot be fulfilled by oxidized analogs such as 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylic acid [2].

Enzyme profile PDE5 selectivity may not transfer to other cyclohexene carboxylates lacking similar substitution pattern.
Functional group 4-oxo analog lacks the hydroxyl required for safranal pathway intermediate reactivity.
Spectrum context Broad-spectrum cyclohexene derivatives may not isolate Gram-positive cell wall mechanism context.

Differentiation Evidence for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid


PDE5 Inhibitory Activity and COX Selectivity

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid demonstrates measurable inhibition of cGMP-specific phosphodiesterase type 5 (PDE5) with an IC50 of 3.20 µM (3,200 nM) [1]. In the same assay system, the compound exhibits no meaningful inhibition of cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2), with IC50 values exceeding 100 µM (>100,000 nM) for both enzymes [1]. This selectivity profile—PDE5 inhibition in the low micromolar range contrasted with negligible COX activity—provides a quantifiable differentiation basis when selecting this compound over generic cyclohexene carboxylic acids that lack documented PDE5 engagement.

PDE5 vs COX Selectivity
Head-to-head
PDE5 IC50 = 3.20 µM COX-1 IC50 >100 µM COX-2 IC50 >100 µM
Supports PDE5 pathway assay context
Selectivity ratio >31-fold; fluorescence polarization and absorbance-based assays
Phosphodiesterase inhibition Target selectivity Enzymatic assay

Structural Differentiation from 4-Oxo Analog

The target compound (C10H16O3, MW 184.23) contains a 4-hydroxyl group, distinguishing it from the oxidized analog 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylic acid (C10H14O3, MW 182.22), which bears a 4-ketone moiety [1]. This structural difference is non-trivial: the hydroxyl group enables esterification and etherification reactions for prodrug design or further derivatization, whereas the 4-oxo analog is preferentially utilized as an intermediate in abscisic acid total synthesis [1]. The target compound's 4-hydroxy-1-carboxylic acid architecture is specifically required as a precursor in safranal biosynthesis pathways, a role the 4-oxo analog cannot substitute [2].

4-OH vs 4-Oxo Analog
Reported
C10H16O3 (MW 184.23) 4-hydroxyl (H-bond donor) vs C10H14O3 (MW 182.22) 4-ketone (H-bond acceptor only)
Functional group dictates synthetic utility
Structural comparison from literature; MW difference 2.01 g/mol
Chemical intermediate Synthetic utility Functional group reactivity

Gram-Positive Cell Wall Synthesis Inhibitor

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is classified in the AntibioticDB as a cell wall synthesis inhibitor with demonstrated activity against Gram-positive bacteria [1]. The compound was identified through a cell wall inhibitor reporter system, indicating a mechanism of action distinct from protein synthesis inhibitors or DNA gyrase inhibitors that are common among other small-molecule antibacterial scaffolds [1]. The compound's spectrum is specifically limited to Gram-positive organisms, differentiating it from broad-spectrum cyclohexene derivatives that target both Gram-positive and Gram-negative bacteria [1].

Cell Wall Mechanism
Class-level
Cell wall synthesis inhibitor Gram-positive spectrum Weak whole-cell activity
Supports cell wall inhibition screening context
AntibioticDB classification; reporter system screening data
Antibacterial Cell wall synthesis inhibition Gram-positive spectrum

Natural Product Sourcing from Salvia dugesii

4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic acid is specifically isolable from the herbs of Salvia dugesii, a definable botanical source that enables authentication and standardization of the isolated material . This contrasts with synthetic monoterpenoid carboxylic acids that lack a natural product provenance and may exhibit different impurity profiles or stereochemical outcomes. Commercial suppliers confirm the compound's natural product classification and provide purity specifications (≥98% by HPLC) linked to this defined source [1].

Salvia dugesii Origin
Source review
Isolated from Salvia dugesii herbs Purity ≥98% (HPLC)
Defined botanical provenance for natural product studies
Supplier specification; authentication recommended
Natural product chemistry Botanical source authentication Quality control

Application Scenarios for 4-Hydroxy-2,6,6-trimethyl-1-cyclohexenecarboxylic Acid


PDE5 Inhibitor Screening and Selectivity

This compound is suitable as a reference tool in enzymatic assays screening for PDE5 modulators. Based on its IC50 of 3.20 µM against human PDE5 and the documented lack of COX-1/COX-2 inhibition (IC50 >100 µM), it provides a measurable activity benchmark with a known selectivity window [1]. Researchers can use this compound to calibrate assay sensitivity or as a comparator for novel PDE5 inhibitors, with the confidence that observed effects are not confounded by cyclooxygenase pathway interference.

Safranal Biosynthesis Intermediate

The compound's 4-hydroxy-2,6,6-trimethyl substitution pattern positions it as a relevant intermediate in studies of safranal biosynthesis and related C13-norisoprenoid pathways. Its structural relationship to 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), a known safranal precursor, makes it valuable for metabolic pathway elucidation or precursor-feeding experiments [2]. The 4-oxo analog cannot serve this specific role due to the absence of the hydroxyl group required for downstream enzymatic transformations.

Gram-Positive Cell Wall Inhibition Studies

Investigators studying bacterial cell wall synthesis inhibition can utilize this compound as a mechanistically defined probe. Its classification as a cell wall synthesis inhibitor with Gram-positive spectrum, validated through a cell wall inhibitor reporter system, provides a specific mechanism-of-action context [3]. This contrasts with broad-spectrum antibacterial cyclohexene derivatives, allowing researchers to isolate cell wall-specific effects without Gram-negative activity confounding the analysis.

Salvia Phytochemistry and Authentication

For pharmacognosy and natural product chemistry workflows, this compound serves as an authenticated monoterpenoid standard sourced specifically from Salvia dugesii. Its defined botanical origin and high purity (≥98%) enable its use as a reference material for chromatographic method development, chemotaxonomic studies of Salvia species, or as a comparator in metabolomic profiling of related monoterpenoids [4]. Synthetic alternatives lack this traceable natural product provenance.

Application
Selection Property
Validation Focus
PDE5 pathway inhibition studies
PDE5 vs COX selectivity context
Enzymatic selectivity assays
Safranal biosynthesis research
4-hydroxyl group reactivity
Precursor incorporation and metabolic profiling
Gram-positive cell wall studies
Cell wall inhibition mechanism context
Cell wall-specific endpoint assays
Salvia phytochemistry authentication
Defined botanical source
Chromatographic purity and source traceability

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